molecular formula C21H17Cl2N3O3S2 B12126632 3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

Cat. No.: B12126632
M. Wt: 494.4 g/mol
InChI Key: OUFINFWQDPZCFA-ATVHPVEESA-N
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Description

3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzohydrazide moiety, and chlorobenzylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a halogenated ketone under acidic conditions.

    Condensation Reaction: The intermediate product is then subjected to a condensation reaction with 2-chlorobenzaldehyde to form the benzylidene derivative.

    Hydrazide Formation: The final step involves the reaction of the benzylidene derivative with 3-chlorobenzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-(4-chlorobenzylidene)benzohydrazide
  • 3-chloro-N’-(4-cyanobenzylidene)benzohydrazide
  • 3-chloro-N’-(4-hydroxybenzylidene)benzohydrazide

Uniqueness

3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is unique due to its specific structural features, including the thiazolidinone ring and the presence of multiple chlorobenzylidene groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H17Cl2N3O3S2

Molecular Weight

494.4 g/mol

IUPAC Name

3-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide

InChI

InChI=1S/C21H17Cl2N3O3S2/c22-15-7-3-6-14(11-15)19(28)25-24-18(27)9-4-10-26-20(29)17(31-21(26)30)12-13-5-1-2-8-16(13)23/h1-3,5-8,11-12H,4,9-10H2,(H,24,27)(H,25,28)/b17-12-

InChI Key

OUFINFWQDPZCFA-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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